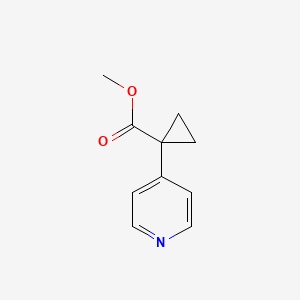

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-pyridin-4-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9(12)10(4-5-10)8-2-6-11-7-3-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHBUZQETVZTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743861 | |

| Record name | Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-74-1 | |

| Record name | Cyclopropanecarboxylic acid, 1-(4-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound, a key heterocyclic building block in modern drug discovery. Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of procedures. It details the underlying scientific rationale for employing an orthogonal suite of analytical techniques, including mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. By integrating predictive analysis with established protocols, this guide serves as a robust framework for confirming the molecular structure of novel small molecules, ensuring the highest degree of scientific integrity and confidence in downstream applications.

Introduction and Strategic Overview

The synthesis of novel molecular entities is the cornerstone of pharmaceutical development. However, the synthesis of a target molecule is only validated upon its complete and unequivocal structural characterization. This compound (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.20 g/mol ) represents a class of compounds—rigid scaffolds containing both aromatic and strained aliphatic moieties—that are of high interest in medicinal chemistry.[1] Its correct structural assignment is critical for understanding structure-activity relationships (SAR) and ensuring the reliability of biological data.

This guide champions an orthogonal analytical approach , a self-validating system where each technique provides an independent layer of evidence.[2] By correlating data from multiple sources, we can eliminate ambiguity and build an unassailable structural proof. The workflow is designed to be logical and efficient, starting with confirmation of mass and formula, proceeding to functional group identification, and culminating in the precise mapping of atomic connectivity.

Visualized Analytical Workflow

The following diagram outlines the strategic workflow for the structure elucidation process.

Caption: Figure 1. A logical workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale: Mass spectrometry (MS) is the foundational experiment.[3] Its primary purpose is to confirm the molecular weight of the synthesized compound and, through high-resolution analysis, its elemental composition. This initial step validates that the reaction produced a product of the expected mass, ruling out simple failures or the formation of grossly different products.

An initial analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is typically the method of choice for non-volatile small molecules.[4]

Expected Data & Interpretation: For this compound (C₁₀H₁₁NO₂), we anticipate the following results:

| Ion | Expected m/z (Monoisotopic) | Analysis Type | Information Gained |

| [M+H]⁺ | 178.0863 | High-Resolution MS | Confirms molecular formula via accurate mass measurement. |

| [M]⁺• | 177.0790 | Low-Resolution MS | Confirms nominal molecular weight. |

| Key Fragments | MS/MS | Provides structural clues based on the stability of resulting fragments.[5][6] | |

| [M-•OCH₃]⁺ | 146.0549 | MS/MS | Corresponds to the loss of the methoxy radical from the ester, a common fragmentation pathway.[7] |

| [M-•COOCH₃]⁺ | 118.0651 | MS/MS | Corresponds to the loss of the entire carbomethoxy group, yielding the pyridinylcyclopropane cation. |

| [C₅H₄N]⁺ | 78.0344 | MS/MS | Indicates cleavage to form the stable pyridinyl cation. |

The observation of the molecular ion at the correct accurate mass provides high confidence in the elemental composition. The fragmentation pattern further supports the proposed structure by showing logical losses of the ester functional group components.[8]

Protocol: High-Resolution LC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL.

-

Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode connected to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform data-dependent MS/MS analysis on the most intense precursor ion to obtain fragmentation data.[3]

-

Data Analysis: Extract the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₁₀H₁₁NO₂H⁺. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and powerful technique for identifying the presence of key functional groups, which must be consistent with the proposed structure.[9] For our target molecule, IR spectroscopy should confirm the presence of the ester, the aromatic pyridine ring, and the cyclopropane ring.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1730 | C=O Stretch (strong) | Ester | The high frequency is characteristic of an ester carbonyl. |

| ~1250-1100 | C-O Stretch (strong) | Ester | Confirms the C-O single bond components of the ester group. |

| ~1600, ~1500 | C=C & C=N Stretches | Pyridine Ring | These absorptions are characteristic of aromatic and heteroaromatic ring systems.[10] |

| ~3050 | C-H Stretch | Pyridine & Cyclopropane | The C-H stretching vibrations for sp² (aromatic) and strained sp³ (cyclopropyl) C-H bonds occur above 3000 cm⁻¹.[11] |

| ~2950 | C-H Stretch | Methyl Group | The C-H stretching for the sp³ hybridized methyl group occurs just below 3000 cm⁻¹. |

The presence of a strong band around 1730 cm⁻¹ is a crucial piece of evidence for the ester functionality, while the bands above 3000 cm⁻¹ are indicative of the unsaturated and strained ring systems.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2] It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: General NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[15]

-

Standard Experiments: Acquire the following spectra:

-

Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR: Proton Environments

Predicted Spectrum & Interpretation: The ¹H NMR spectrum provides a count of unique proton environments and their neighbor relationships through signal splitting.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | d (doublet) | 2H | H-2, H-6 | Protons alpha to the nitrogen in the electron-deficient pyridine ring are highly deshielded. |

| ~7.3 | d (doublet) | 2H | H-3, H-5 | Protons beta to the nitrogen are more shielded than the alpha protons. |

| ~3.7 | s (singlet) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons. |

| ~1.8 | m (multiplet) | 2H | -CH₂- (a) | Cyclopropyl protons are diastereotopic and couple to each other (geminal) and the other CH₂ protons. |

| ~1.6 | m (multiplet) | 2H | -CH₂- (b) | The complex multiplet pattern arises from geminal and vicinal coupling within the rigid ring system. |

¹³C NMR: The Carbon Skeleton

Predicted Spectrum & Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is used alongside to confirm the type of each carbon (C, CH, CH₂, CH₃).

| Predicted Shift (ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~173 | None | C=O | Ester carbonyl carbons are significantly deshielded. |

| ~150 | Positive (CH) | C-2, C-6 | Pyridine carbons alpha to nitrogen. |

| ~148 | None | C-4 | The ipso-carbon of the pyridine ring, attached to the cyclopropane ring. A quaternary carbon. |

| ~121 | Positive (CH) | C-3, C-5 | Pyridine carbons beta to nitrogen. |

| ~52 | Positive (CH₃) | -OCH₃ | Typical shift for a methyl ester carbon. |

| ~30 | None | C-1' | The quaternary carbon of the cyclopropane ring. |

| ~18 | Negative (CH₂) | C-2', C-3' | The methylene carbons of the strained cyclopropane ring are highly shielded. |

2D NMR: Connecting the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[17][18]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19]

-

Expected Correlation: A strong cross-peak between the proton signals at ~8.6 ppm (H-2/6) and ~7.3 ppm (H-3/5), confirming the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to (one-bond correlation).[20]

-

Expected Correlations:

-

¹H at ~8.6 ppm ↔ ¹³C at ~150 ppm (C-2/6)

-

¹H at ~7.3 ppm ↔ ¹³C at ~121 ppm (C-3/5)

-

¹H at ~3.7 ppm ↔ ¹³C at ~52 ppm (-OCH₃)

-

¹H at ~1.6-1.8 ppm ↔ ¹³C at ~18 ppm (Cyclopropyl -CH₂-)

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals correlations between protons and carbons over 2-3 bonds. It connects the distinct fragments (pyridine, cyclopropane, ester) into a single molecule.

Visualized HMBC Connectivity

The following diagram illustrates the key long-range correlations that definitively establish the molecular structure.

Caption: Figure 2. Key HMBC correlations linking the pyridine, cyclopropane, and methyl ester fragments.

-

Crucial Correlations:

-

Pyridine Protons (H-3/5) to Quaternary Cyclopropane Carbon (C-1'): This 3-bond correlation is definitive proof that the pyridine ring is attached to the C-1 position of the cyclopropane ring.

-

Cyclopropane Protons (-CH₂-) to Pyridine Carbons (C-3/5 and C-4): These 2- and 3-bond correlations confirm the connection from the other direction.

-

Cyclopropane Protons (-CH₂-) to Carbonyl Carbon (C=O): This 2-bond correlation proves the ester group is attached to the cyclopropane ring.

-

Methyl Protons (-OCH₃) to Carbonyl Carbon (C=O): This 2-bond correlation confirms the methyl ester functionality.

-

X-Ray Crystallography: The Gold Standard

For absolute confirmation of structure and stereochemistry, single-crystal X-ray crystallography is the unparalleled gold standard.[21] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also bond lengths and angles.[22][23]

Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[21]

-

Data Collection: Place the crystal in a stream of cold nitrogen and collect X-ray diffraction data as the crystal is rotated.[21]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Synthesis of Evidence

The structure of this compound is confirmed through a rigorous and orthogonal analytical workflow. Mass spectrometry validates the molecular formula C₁₀H₁₁NO₂. Infrared spectroscopy confirms the presence of the required ester, pyridine, and cyclopropane functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, with key HMBC correlations definitively linking the three core structural fragments. Each piece of data corroborates the others, leading to a confident and complete structure elucidation essential for advancing drug development and chemical research.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. scispace.com [scispace.com]

- 4. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 13. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. epfl.ch [epfl.ch]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS 1354940-74-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These foundational characteristics govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate (CAS 1354940-74-1), a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for the critical evaluation and experimental determination of the key physicochemical parameters that are essential for advancing a compound through the development pipeline. While experimental data for this specific molecule is limited, we will leverage computational predictions and established analytical methodologies to construct a comprehensive profile, thereby illustrating a practical approach for the characterization of novel chemical entities.

Compound Identification and Structure

This compound is an organic compound featuring a pyridine ring attached to a cyclopropane ring, which is further substituted with a methyl ester group.[2] This unique combination of a rigid, strained cyclopropane, a polar, basic pyridine, and a lipophilic ester moiety suggests a nuanced physicochemical profile.

-

IUPAC Name: this compound

-

CAS Number: 1354940-74-1

-

Molecular Formula: C₁₀H₁₁NO₂[3]

-

InChI Key: CDHBUZQETVZTMA-UHFFFAOYSA-N

The structural features of this molecule are depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: A Blend of Experimental and Computational Insights

A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its behavior in biological systems. Due to the limited availability of experimental data for CAS 1354940-74-1, the following table includes computationally predicted values. These predictions are generated using established algorithms and provide a valuable starting point for experimental design.[2][5][6][7]

| Property | Value (Predicted) | Method/Software | Significance in Drug Development |

| logP (Octanol/Water Partition Coefficient) | 1.2 - 1.8 | ALOGPS, XLogP3 | Indicates lipophilicity and potential for membrane permeability.[8] |

| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS, ADMETLab | Crucial for dissolution, absorption, and formulation.[7] |

| pKa (acidic) | Not Applicable | No readily ionizable acidic protons. | |

| pKa (basic) | 4.5 - 5.5 | ADMETLab | The pyridine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interactions. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | ADMETLab | Correlates with hydrogen bonding potential and permeability. Values < 140 Ų are generally associated with good oral bioavailability. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. | |

| Hydrogen Bond Donors | 0 | ||

| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in ester) |

Proposed Synthesis Route

While a specific synthesis for this compound is not widely published, a plausible route can be devised based on established methodologies for the creation of similar cyclopropanecarboxylates.[9][10] The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthesis of this compound.

This proposed two-step synthesis involves an initial Michael addition of 4-cyanopyridine to methyl acrylate, followed by a cyclization reaction to form the cyclopropane ring. The choice of base and cyclizing agent would need to be optimized to achieve a good yield.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are designed to be robust and provide reliable data for decision-making in a drug discovery setting.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation. The kinetic shake-flask method is a widely used approach for its determination in early drug discovery.[4][11]

Objective: To determine the kinetic aqueous solubility of this compound in a buffered solution.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Incubation: Add an aliquot of the DMSO stock solution to the PBS buffer to achieve a final concentration of 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Shaking and Equilibration: Vigorously shake the solution at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours for kinetic solubility).[11]

-

Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved precipitate.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Caption: Workflow for kinetic aqueous solubility determination.

Lipophilicity Determination (LogD7.4 by Shake-Flask Method)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a key determinant of a drug's permeability, solubility, and metabolic stability.

Objective: To determine the LogD of this compound at pH 7.4.

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and obtain n-octanol. Presaturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

-

Compound Addition: Add the test compound to a mixture of the presaturated n-octanol and buffer in a known volume ratio (e.g., 1:1).

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log₁₀ ([Compound]octanol / [Compound]aqueous)

Chemical Stability Assessment

Assessing the chemical stability of a compound under various conditions is crucial to ensure its integrity during storage and in biological assays.[12]

Objective: To evaluate the stability of this compound in aqueous buffers at different pH values.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at pH 4 (e.g., acetate buffer), pH 7.4 (e.g., PBS), and pH 9 (e.g., borate buffer).

-

Incubation: Add the test compound (from a DMSO stock) to each buffer to a final concentration of 10 µM.

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from each solution.

-

Quenching: Quench the reaction by adding an equal volume of cold acetonitrile or methanol.

-

Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 time point.

Caption: Workflow for chemical stability assessment.

Structural Elucidation and Spectroscopic Data

While specific spectra for CAS 1354940-74-1 are not publicly available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and characteristic signals for the diastereotopic methylene protons of the cyclopropane ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the ester carbonyl carbon, the methyl carbon, and the carbons of the cyclopropane ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹), as well as characteristic bands for the C=N and C=C stretching vibrations of the pyridine ring.[13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Potential Applications and Biological Relevance

This compound is primarily classified as a building block for organic synthesis.[1] The cyclopropanecarboxylate moiety is a known pharmacophore in various biologically active compounds, including synthetic pyrethroid insecticides.[14][15][16] The presence of the pyridine ring introduces a site for hydrogen bonding and potential interactions with biological targets. While the specific biological activity of this compound is not documented, its structural motifs suggest potential for exploration in areas such as agrochemicals and medicinal chemistry as a scaffold for more complex molecules.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS 1354940-74-1). By integrating computational predictions with established experimental protocols, we have constructed a robust framework for the characterization of this and other novel chemical entities. A thorough understanding and experimental validation of the properties outlined herein are critical first steps in assessing the potential of this compound for further development in any research program.

References

- 1. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound [cymitquimica.com]

- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(N-[cyclopropanecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine | C17H22N4O | CID 11011968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate - Google Patents [patents.google.com]

- 10. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrethroid-like biological activity of compounds lacking cyclopropane and ester groupings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Pyridinyl Cyclopropane Derivatives

Executive Summary

Pyridinyl cyclopropane derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and agrochemicals. The incorporation of a cyclopropane ring—a small, strained carbocycle—into a pyridine scaffold imparts unique conformational rigidity and metabolic stability.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, focusing on their primary mechanisms of action as modulators of crucial protein targets. We will delve into their roles as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of key metabolic enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Furthermore, this document outlines detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, offering researchers and drug development professionals a validated roadmap for exploration in this chemical space.

Introduction: The Strategic Value of the Pyridinyl Cyclopropane Scaffold

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The cyclopropane moiety, while seemingly simple, introduces profound structural and electronic properties.[1][4] Its rigid nature restricts the conformational freedom of side chains, which can lead to a significant increase in binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding.

This guide will explore the major therapeutic avenues where these derivatives have shown significant promise.

Key Biological Targets:

-

Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α4β2 and α7 subtypes, which are implicated in a range of central nervous system (CNS) disorders.[5]

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme involved in glucocorticoid metabolism, making it a target for metabolic diseases like type 2 diabetes and obesity.[6][7][8]

-

Other Activities: Including antimicrobial, antifungal, and agrochemical applications.[1][9][10][11][12]

Primary Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that play a critical role in neurotransmission throughout the central and peripheral nervous systems.[5] Dysfunction of these receptors is linked to Alzheimer's disease, schizophrenia, nicotine addiction, and depression.[5] Pyridinyl cyclopropane derivatives have emerged as highly selective partial agonists for nAChR subtypes, offering a promising therapeutic strategy.

The α4β2 Subtype: A Target for Neurological Disorders

The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain.[13] Modulators of this receptor have potential applications in smoking cessation and for improving learning and memory.[13] The chiral cyclopropane side chain appended to the pyridine ring has been shown to confer substantial subtype selectivity, particularly over ganglionic α3β4 nAChRs, which are associated with undesirable side effects.[5]

-

Mechanism of Action: These derivatives act as partial agonists. They bind to the orthosteric site—the same site as the endogenous neurotransmitter acetylcholine—but elicit a submaximal response.[14] This partial agonism is crucial, as it can stabilize the receptor in a desensitized state, preventing overstimulation while still promoting beneficial downstream signaling, such as dopamine release. The pyridine nitrogen often forms a critical hydrogen bond with a backbone amine in the receptor's binding pocket, anchoring the ligand.[14]

Structure-Activity Relationship (SAR) for nAChR Modulation

Systematic investigation has revealed key structural features that govern potency and selectivity.

-

Cyclopropane Stereochemistry: The configuration of substituents on the cyclopropane ring is critical. For a series of 3-pyridyl ether compounds, a (1S,2R)-configuration on the cyclopropane was found to be preferred for high affinity at α4β2 nAChRs.[5]

-

Aza-cyclic Moiety: The nature of other rings, such as an azetidine or pyrrolidine attached to the core, significantly influences the pharmacological profile and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[5]

-

Pyridine Substitution: The point of attachment to the pyridine ring and the presence of other substituents dictate the interaction with specific amino acid residues in the nAChR binding pocket.

Secondary Mechanism of Action: Inhibition of 11β-HSD1

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol within cells, particularly in the liver, adipose tissue, and brain.[8][15][16] Overactivity of this enzyme leads to elevated local cortisol levels, which is implicated in the pathogenesis of obesity, metabolic syndrome, and type 2 diabetes.[7][16][17] Therefore, selective inhibition of 11β-HSD1 is a validated therapeutic strategy.[7][8][16]

Fused pyrrolidino-cyclopropane derivatives have been identified as a novel class of selective 11β-HSD1 inhibitors.[6]

-

Mechanism of Inhibition: These compounds act as competitive inhibitors, binding to the active site of the 11β-HSD1 enzyme and preventing its interaction with the cortisone substrate and the NADPH cofactor.[6][16] The cyclopropane moiety likely provides a rigid scaffold that orients other functional groups for optimal interaction with the enzyme's active site.

-

Therapeutic Rationale: By selectively blocking 11β-HSD1 in metabolic tissues, these inhibitors can reduce local glucocorticoid action, leading to improved insulin sensitivity, reduced glucose levels, and decreased body weight without causing the systemic side effects associated with non-selective glucocorticoid receptor antagonists.[7][17]

Other Investigated Biological Activities

The versatile pyridinyl cyclopropane scaffold has been explored for other applications beyond CNS and metabolic disorders.

-

Antimicrobial and Antifungal Activity: Certain pyridine carboxamide derivatives have shown potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[11] Other derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18]

-

Antimalarial Activity: Pyridine-containing compounds have been investigated as antimalarial agents, with some derivatives showing submicromolar activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.[9][10][19][20]

-

Agrochemicals: The structural motifs present in these compounds are also found in molecules with insecticidal and herbicidal properties, suggesting potential applications in agriculture.[1][12]

Core Experimental Workflows

To facilitate further research, this section provides detailed, step-by-step protocols for the evaluation of pyridinyl cyclopropane derivatives. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible results.

General Synthesis Workflow

The synthesis of a library of pyridinyl cyclopropane derivatives typically begins with the formation of the cyclopropane core, followed by amide coupling to introduce diversity.

Caption: General synthesis workflow for pyridinyl cyclopropane carboxamides.

In Vitro Protocol: nAChR Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to activate nAChRs, leading to calcium influx into the cell. It is a robust method for determining agonist or partial agonist activity.

Rationale: nAChRs are cation-permeable channels, and many subtypes, particularly α7, have a relatively high permeability to Ca²⁺.[21][22][23] Agonist binding opens the channel, allowing Ca²⁺ to flow down its electrochemical gradient into the cell. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.

Step-by-Step Methodology:

-

Cell Culture: Plate cells stably expressing the human nAChR subtype of interest (e.g., SH-EP1 cells expressing α7-nAChR) in black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).[24]

-

Aspirate the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[24]

-

-

Compound Preparation: Prepare serial dilutions of the pyridinyl cyclopropane test compounds in the assay buffer. Also prepare a positive control (e.g., acetylcholine or epibatidine) and a negative control (assay buffer only).

-

Assay Execution:

-

Use a fluorescence imaging plate reader (e.g., FLIPR) or a flow cytometer capable of kinetic reading.[24][25]

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds and controls to the cell plate.

-

Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. The agonist-induced channel opening will cause a rapid increase in fluorescence.[21]

-

-

Data Analysis:

-

The change in fluorescence (F_max - F_baseline) is proportional to the intracellular calcium concentration.

-

Plot the fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

-

In Vitro Protocol: 11β-HSD1 Inhibition Assay

This protocol measures a compound's ability to inhibit the enzymatic conversion of cortisone to cortisol.

Rationale: The assay directly quantifies the product of the 11β-HSD1 enzymatic reaction. By measuring the amount of cortisol produced in the presence and absence of an inhibitor, the potency (IC₅₀) of the inhibitor can be determined.[6][15]

Step-by-Step Methodology:

-

Enzyme/Substrate Preparation:

-

Inhibitor Preparation: Prepare serial dilutions of the pyridinyl cyclopropane test compounds in DMSO, then further dilute into the assay buffer.

-

Reaction Incubation:

-

In a 96-well microtiter plate, add the assay buffer, substrate mixture, and test inhibitor dilutions.

-

Initiate the reaction by adding the 11β-HSD1 enzyme preparation.[6]

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile containing a stable isotope-labeled internal standard like [²H₄]-cortisol).

-

Separate the product (cortisol) from the substrate (cortisone). This can be done using various methods:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for its sensitivity and specificity.

-

Radiolabeling: Using [³H]cortisone as a substrate and separating the steroids by HPLC followed by scintillation counting.[7]

-

Homogeneous Time-Resolved Fluorescence (HTRF): A high-throughput method using competitive immunoassays with labeled antibodies.[7]

-

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control (DMSO vehicle).

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the 11β-HSD1 enzymatic inhibition assay.

Data Summary & Analysis

The following table summarizes representative biological data for different classes of pyridinyl cyclopropane derivatives, compiled from published literature. This allows for a direct comparison of potencies across different targets.

| Compound Class | Target | Assay Type | Potency (IC₅₀ / EC₅₀) | Selectivity Profile | Reference |

| 3-Pyridyl Ether Cyclopropane | α4β2 nAChR | Binding Affinity (Kᵢ) | 1 - 10 nM | >70-fold vs. other nAChRs | [5] |

| Fused Pyrrolidino-Cyclopropane | 11β-HSD1 | Enzymatic Inhibition | 50 - 200 nM | High selectivity over 11β-HSD2 | [6][15] |

| Pyridine Carboxamide | Botrytis cinerea SDH | Enzymatic Inhibition | 5.6 mg/L (~17 µM) | N/A | [11] |

| Thiopicolinamide | P. falciparum | Anti-proliferative | 142 nM | >88-fold vs. human cells | [9][10] |

Analysis of Trends: The data clearly indicate that the pyridinyl cyclopropane scaffold can be tailored to achieve high potency and selectivity for vastly different biological targets. For nAChRs, subtle stereochemical changes are paramount for achieving subtype selectivity.[5] For enzyme inhibitors like those targeting 11β-HSD1, the overall molecular shape and ability to form key hydrogen bonds within the active site are critical drivers of potency.[16][26]

Conclusion & Future Perspectives

Pyridinyl cyclopropane derivatives have firmly established themselves as a privileged scaffold in modern drug discovery. Their success stems from the unique combination of the pyridine's versatile electronic properties and the cyclopropane's conformational constraint. The demonstrated high potency and selectivity for challenging targets like nAChR subtypes and 11β-HSD1 underscore their therapeutic potential.

Future research in this area will likely focus on:

-

Fine-tuning ADMET Properties: Optimizing solubility, metabolic stability, and oral bioavailability to advance lead compounds into clinical development.

-

Exploring New Targets: Applying the design principles learned from nAChR and 11β-HSD1 modulators to other enzyme and receptor families.

-

PET Ligand Development: The high affinity and selectivity of these compounds make them excellent candidates for development as Positron Emission Tomography (PET) tracers for in vivo imaging of target engagement in the brain and peripheral tissues.

The continued exploration of this chemical class holds significant promise for the development of novel therapeutics to address unmet needs in neurology, metabolic disease, and infectious disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fused pyrrolidino-cyclopropane derivatives as selective 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors - Eureka | Patsnap [eureka.patsnap.com]

- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents | Semantic Scholar [semanticscholar.org]

- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jneurosci.org [jneurosci.org]

- 22. mdpi.com [mdpi.com]

- 23. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bu.edu [bu.edu]

- 25. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Pyridine-Containing Cyclopropanes in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, gracing a significant portion of FDA-approved drugs with its presence.[1] Its ability to engage in hydrogen bonding, enhance solubility, and modulate metabolic stability has made it a go-to scaffold for drug designers.[1][2] Similarly, the cyclopropane motif, a small, strained ring, offers a unique three-dimensional geometry and conformational rigidity that medicinal chemists leverage to improve potency, selectivity, and pharmacokinetic properties.[3] The fusion of these two privileged scaffolds into pyridine-containing cyclopropanes creates a class of compounds with remarkable potential to address complex therapeutic challenges. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these hybrid molecules, offering a technical resource for researchers and drug development professionals.

The Rationale for Fusing Pyridine and Cyclopropane Moieties

The deliberate combination of a pyridine ring and a cyclopropane unit within a single molecule is a strategic design choice aimed at synergistically enhancing drug-like properties. The rationale behind this approach is multifaceted:

-

Conformational Rigidity and Precise Vectorial Display: The rigid nature of the cyclopropane ring locks pendant functional groups in well-defined spatial orientations.[3] When appended to a pyridine scaffold, this allows for the precise positioning of substituents to optimize interactions with biological targets. This conformational restriction can lead to a significant increase in binding affinity and selectivity by minimizing the entropic penalty of binding.

-

Metabolic Stability: The cyclopropane ring is generally robust to metabolic degradation, often serving as a metabolically stable bioisostere for more labile groups like gem-dimethyl or vinyl moieties.[4] Its incorporation can shield adjacent groups from enzymatic attack, thereby improving the pharmacokinetic profile of a drug candidate.

-

Modulation of Physicochemical Properties: The pyridine nitrogen atom enhances aqueous solubility and provides a key point for hydrogen bonding interactions.[2] The cyclopropane ring, being a small, lipophilic carbocycle, can be used to fine-tune the overall lipophilicity (LogP) of a molecule, which is a critical parameter for membrane permeability and oral bioavailability.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functionalities, most notably a phenyl ring.[4] This substitution can improve physicochemical properties by increasing the fraction of sp³-hybridized carbons (Fsp³) while maintaining or improving biological activity. In the context of pyridine-containing compounds, a cyclopropane can replace a flanking phenyl ring to mitigate potential metabolic liabilities associated with aromatic oxidation.

Biological Activities and Therapeutic Applications

The pyridine-cyclopropane scaffold has been successfully employed in the development of modulators for a variety of biological targets, demonstrating its versatility in medicinal chemistry.

GPR88 Agonists for CNS Disorders

A prominent example of the successful application of this scaffold is in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum and is considered a promising target for the treatment of central nervous system (CNS) disorders.[5][6]

The compound (1R,2R)-2-(pyridin-2-yl)-cyclopropane carboxylic acid ((2S,3S)-2-amino-3-methylpentyl)(4'-propylbiphenyl-4-yl)amide (2-PCCA) was identified as a potent GPR88 agonist.[5] The pyridine-cyclopropane core is crucial for its activity.

Structure-Activity Relationship (SAR) for GPR88 Agonists:

Extensive SAR studies have elucidated the key structural requirements for GPR88 agonism within this chemical series.[5][6]

-

Pyridine Ring: The 2-pyridyl substitution on the cyclopropane ring is critical for activity.

-

Cyclopropane Stereochemistry: The (1R,2R) stereoisomer of the cyclopropane ring is the more active enantiomer.[5]

-

Amide Linker: The amide bond is an essential hydrogen bonding element.

-

Biphenyl Moiety: Substitutions on the biphenyl group significantly impact potency. For instance, the 4'-propyl group in 2-PCCA contributes favorably to binding.

| Compound | GPR88 EC50 (nM) | Reference |

| 2-PCCA (racemic) | 911 | [5] |

| (1R,2R)-2-PCCA | 603 | [5] |

| RTI-13951-33 | 44 | [6] |

| RTI-13951-33 analog 30a | 11 | [6] |

Nicotinic Receptor Ligands

The conformational rigidity imparted by the cyclopropane ring has been exploited to create rigid analogs of nicotine. A series of (3-pyridyl)cyclopropylmethyl amines and their quaternary ammonium derivatives have been synthesized and evaluated for their affinity to the central nicotinic receptor.[7] While the parent amines showed low affinity, the methiodide salts exhibited micromolar binding, providing valuable insights into the topography of the nicotinic receptor binding site.[7]

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

In the design of novel inhibitors for cholesterol 24-hydroxylase (CH24H), a brain-specific cytochrome P450 enzyme, a cyclopropane unit was introduced as a small substituent to optimize interactions within the enzyme's active site.[8] This strategy, combined with the replacement of a phenyl ring with a pyridine to reduce lipophilicity and improve selectivity against other CYP enzymes, led to the discovery of potent and selective CH24H inhibitors.[8]

Antimicrobial and Antiviral Potential

While dedicated studies on pyridine-containing cyclopropanes as antimicrobial or antiviral agents are emerging, the individual components are well-established in these therapeutic areas. Pyridine derivatives exhibit a broad spectrum of antimicrobial and antiviral activities.[9][10] Cyclopropane-containing fatty acids have also demonstrated antimicrobial properties.[11][12] The combination of these two pharmacophores holds promise for the development of novel anti-infective agents. For example, amide derivatives containing cyclopropane have been synthesized and evaluated for their antibacterial and antifungal activities.[4] Although these initial studies did not specifically focus on pyridine-containing analogs, they pave the way for future exploration in this area.

Synthetic Strategies for Pyridine-Containing Cyclopropanes

The construction of the pyridine-cyclopropane scaffold can be achieved through various synthetic methodologies, ranging from classical organic reactions to modern biocatalytic approaches.

Transition Metal-Catalyzed Cyclopropanation

A powerful and widely used method for the synthesis of cyclopropanes is the transition metal-catalyzed reaction of an alkene with a diazo compound.[7] For the synthesis of pyridyl cyclopropanes, a vinylpyridine can be reacted with a diazoacetate in the presence of a rhodium or copper catalyst.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

-

Reaction Setup: To a solution of vinylpyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).

-

Addition of Diazo Compound: A solution of the diazoacetate (1.1-1.5 equiv) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (typically ranging from 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridyl cyclopropane product.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for converting alkenes to cyclopropanes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[13] This method is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.[6]

Experimental Protocol: Simmons-Smith Cyclopropanation of Vinylpyridine

-

Activation of Zinc: Zinc dust is activated, for example, by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum. The activated zinc is then treated with a copper(I) chloride solution to form the zinc-copper couple.

-

Reaction Setup: The zinc-copper couple is suspended in a solvent such as diethyl ether under an inert atmosphere. A solution of vinylpyridine (1.0 equiv) and diiodomethane (1.5-2.0 equiv) in the same solvent is added to the suspension.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to overnight.

-

Workup and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Enzymatic Cyclopropanation

A recent and innovative approach involves the use of engineered hemoproteins as biocatalysts for the stereoselective construction of pyridine-functionalized cyclopropanes.[5] This method utilizes pyridotriazoles as stable and readily accessible carbene precursors, which are activated by the enzyme to react with a variety of olefins.[5] This biocatalytic strategy offers high activity, excellent stereoselectivity, and can even provide access to different enantiomers of the product by using different enzyme variants (enantiodivergent selectivity).[5]

This enzymatic approach represents a significant advancement in the synthesis of chiral pyridyl cyclopropanes, offering a green and highly selective alternative to traditional chemical methods.

Future Perspectives and Conclusion

The strategic incorporation of the pyridine-cyclopropane motif in drug design is a testament to the power of combining privileged scaffolds to create novel chemical entities with enhanced therapeutic potential. The examples of GPR88 agonists and nicotinic receptor ligands highlight the value of this approach in CNS drug discovery, while the underlying principles of conformational constraint, metabolic stability, and tunable physicochemical properties suggest broad applicability across various therapeutic areas.

Future research in this field is likely to focus on:

-

Exploration of Diverse Biological Targets: Expanding the application of pyridine-containing cyclopropanes to a wider range of enzyme and receptor families.

-

Development of Novel Synthetic Methodologies: Further advancements in catalytic and biocatalytic methods will enable more efficient and selective access to complex and diversely substituted pyridyl cyclopropanes.

-

In-depth SAR Studies: Detailed investigations into the structure-activity relationships for different target classes will provide a deeper understanding of the optimal substitution patterns and stereochemistries for desired biological activities.

-

Application in Fragment-Based Drug Discovery: The pyridine-cyclopropane core can serve as a valuable three-dimensional fragment for screening against various targets.

References

- 1. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid cyclopropane core fused with a versatile pyridine ring offers a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and known applications, with a particular focus on its role as a crucial intermediate in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, mechanistic insights, and a review of its presence in recent patent literature are presented to empower researchers in leveraging this valuable compound for their drug discovery programs.

Introduction: The Significance of the Pyridin-4-yl-cyclopropane Scaffold

The strategic incorporation of small, rigid structural motifs is a cornerstone of modern drug design. The 1-(pyridin-4-yl)cyclopropane unit has emerged as a particularly valuable scaffold for several key reasons:

-

Structural Rigidity and Vectorial Projection: The cyclopropane ring introduces a defined three-dimensional geometry, restricting conformational flexibility. This allows for precise vectorial projection of the pyridine moiety and other substituents into the binding pockets of biological targets, often leading to enhanced potency and selectivity.

-

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.

-

Novel Chemical Space: The unique topology of this scaffold allows for the exploration of novel chemical space, enabling the design of compounds with differentiated intellectual property.

-

Versatility of the Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor and provides a handle for further functionalization or for modulating the physicochemical properties of the molecule, such as solubility and pKa.

This compound serves as a readily accessible and versatile starting material for introducing this valuable scaffold into more complex molecules. The methyl ester functionality provides a convenient point for chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the formation of the cyclopropane ring. A common and efficient strategy involves the synthesis of the corresponding nitrile, followed by hydrolysis and esterification.

Synthesis of the Key Intermediate: 1-(Pyridin-4-yl)cyclopropanecarbonitrile

The most direct route to the 1-(pyridin-4-yl)cyclopropane scaffold is through the cyclopropanation of a suitable pyridine derivative. One established method involves the reaction of 4-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

-

Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-pyridylacetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Step 2: Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise. Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation of the α-carbon.

-

Step 3: Cyclization: To the resulting anion, add 1,2-dibromoethane dropwise via a syringe. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Step 4: Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification: Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-4-yl)cyclopropanecarbonitrile.

Caption: Synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile.

Hydrolysis to 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions[1][2][3]. Both methods are effective, and the choice often depends on the compatibility of other functional groups in the molecule.

Experimental Protocol: Hydrolysis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile

-

Method A: Acid Hydrolysis [1]

-

Step 1: In a round-bottom flask, suspend 1-(pyridin-4-yl)cyclopropanecarbonitrile in an aqueous solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid.

-

Step 2: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Step 3: After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Step 4: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

-

-

Method B: Basic Hydrolysis [3]

-

Step 1: In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarbonitrile in an aqueous solution of a strong base, such as 10% sodium hydroxide.

-

Step 2: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Step 3: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the carboxylic acid.

-

Step 4: Collect the product by filtration, wash with cold water, and dry to obtain 1-(pyridin-4-yl)cyclopropanecarboxylic acid.

-

Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a common and straightforward method for this transformation[4][5].

Experimental Protocol: Fischer Esterification [4]

-

Step 1: In a round-bottom flask, dissolve 1-(pyridin-4-yl)cyclopropanecarboxylic acid in an excess of methanol.

-

Step 2: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Step 3: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

Step 4: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Step 5: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Step 6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary to yield pure this compound.

Caption: Overall synthetic route to the target ester.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not widely published in peer-reviewed journals, its basic properties can be inferred from supplier information and by analogy to similar compounds.

| Property | Value | Source |

| CAS Number | 1354940-74-1 | [6] |

| Molecular Formula | C₁₀H₁₁NO₂ | [6] |

| Molecular Weight | 177.20 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General knowledge |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (two doublets in the aromatic region), a singlet for the methyl ester protons, and multiplets for the diastereotopic cyclopropane protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons, the carbonyl carbon of the ester, the methoxy carbon, the quaternary cyclopropane carbon, and the methylene carbons of the cyclopropane ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its two main functional groups: the methyl ester and the pyridine ring.

-

Ester Group Transformations:

-

Hydrolysis: The methyl ester can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines, often facilitated by heating or the use of coupling agents. This is a key transformation for its use in medicinal chemistry.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 1-(pyridin-4-yl)cyclopropylmethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

-

Pyridine Ring Transformations:

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA.

-

N-Alkylation: The pyridine nitrogen can be alkylated with alkyl halides to form pyridinium salts.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, but reactions can occur under forcing conditions, primarily at the 3- and 5-positions.

-

Caption: Key chemical transformations of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 1-(pyridin-4-yl)cyclopropane moiety is a valuable pharmacophore found in a number of patented and investigational drug candidates. This compound serves as a key building block for the synthesis of these complex molecules. Its primary application lies in the development of kinase inhibitors and modulators of other important biological targets.

Role in the Synthesis of Kinase Inhibitors

The pyridine and cyclopropane moieties of this scaffold are well-suited to interact with the hinge region and other pockets of kinase active sites. Several patents disclose compounds containing the 1-(pyridin-4-yl)cyclopropane core as potent inhibitors of various kinases implicated in cancer and inflammatory diseases[7][8][9].

For instance, in the design of novel kinase inhibitors, the carboxylic acid derived from this compound is often coupled with various amine-containing heterocyclic scaffolds to generate a library of potential drug candidates.

Application in the Development of SARM1 Inhibitors for Neurological Disorders

Recent patent literature has highlighted the use of pyridine derivatives, including those that can be synthesized from this compound, as inhibitors of Sterile Alpha and TIR Motif-containing 1 (SARM1)[10]. SARM1 is a key mediator of axonal degeneration, and its inhibition is a promising therapeutic strategy for a range of neurological disorders, including peripheral neuropathies and neurodegenerative diseases. The rigid cyclopropane linker helps to position the pyridine headpiece for optimal interaction with the SARM1 protein.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, coupled with the desirable physicochemical properties of the 1-(pyridin-4-yl)cyclopropane scaffold, makes it an attractive tool for medicinal chemists. The growing number of patents citing this and related structures underscores its increasing importance in the discovery of novel kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this will facilitate its broader use in the research and development of new medicines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jackwestin.com [jackwestin.com]

- 6. This compound [cymitquimica.com]

- 7. US8372842B2 - Pyrazolopyridines as kinase inhibitors - Google Patents [patents.google.com]

- 8. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 9. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 10. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Pharmaceutical Interest

Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its structure uniquely combines the pharmacophoric features of a pyridine ring and a cyclopropane moiety, two groups renowned for their presence in a wide array of biologically active compounds. The pyridine ring, an isostere of benzene, is a common feature in numerous approved drugs, offering sites for hydrogen bonding and metabolic stability tuning.[1][2][3] The cyclopropane ring, as a rigid, three-dimensional scaffold, is increasingly utilized in drug design to enhance potency, selectivity, and metabolic stability, while also improving pharmacokinetic properties.[4]

This guide provides a comprehensive overview of the molecular and chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [5][6] |

| Molecular Weight | 177.2 g/mol | [5][6][7] |

| CAS Number | 1354940-74-1 | [5][7][8] |

| IUPAC Name | This compound | [8] |

| Purity (Typical) | ≥95% | [6][7] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed protocols for the synthesis of this compound are not widely available in the public domain, a plausible synthetic route can be conceptualized based on established methodologies for the creation of 1-arylcyclopropanecarboxylates. A likely approach involves a cyclopropanation reaction of a suitable precursor.

Proposed Synthetic Workflow: A Conceptual Protocol

The following represents a theoretical, multi-step synthesis. Note: This protocol is illustrative and has not been experimentally validated from public-domain sources. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)acrylate

This initial step would involve the reaction of pyridine-4-carbaldehyde with methyl acrylate. This can be achieved through various condensation reactions, such as a Baylis-Hillman reaction, to introduce the necessary acrylate moiety.

Step 2: Cyclopropanation

The core cyclopropane ring can be formed via the reaction of the acrylate intermediate with a suitable cyclopropanating agent. The Simmons-Smith reaction or a variation thereof, using diiodomethane and a zinc-copper couple, is a classic method for this transformation. Alternatively, a Michael addition of a sulfur ylide to the α,β-unsaturated ester followed by intramolecular cyclization is another viable route.

Conceptual Experimental Protocol:

-

Preparation of the Acrylate Precursor: To a solution of pyridine-4-carbaldehyde in a suitable solvent (e.g., THF), add a catalyst (e.g., DABCO) and methyl acrylate. Stir the reaction at room temperature until completion, monitoring by TLC. Purify the resulting methyl 2-(pyridin-4-yl)acrylate by column chromatography.

-